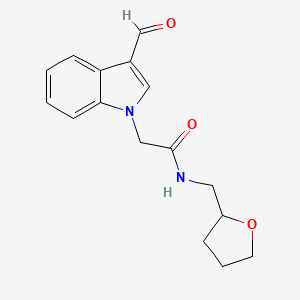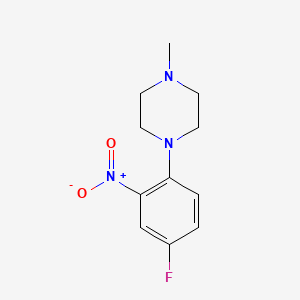
2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
Overview
Description
The compound 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran is a fluorinated pyran derivative that has been the subject of various synthetic studies due to its potential applications in materials science and as a building block in organic synthesis. The presence of trifluoromethyl groups significantly alters the chemical and physical properties of the pyran ring, making it an interesting subject for research .
Synthesis Analysis
The synthesis of fluorinated pyrans, including those with trifluoromethyl groups, has been achieved through various methods. A base-mediated cascade reaction has been developed to create structurally diverse ring-fluorinated 4H-pyrans, which involves consecutive C-F substitutions under mild conditions . Additionally, a one-pot, three-component reaction has been utilized to synthesize 6-(trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran derivatives, demonstrating the efficiency of combining aromatic aldehydes, 3-methylpyrazol-5-one, and ethyl trifluoroacetoacetate . Furthermore, the first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives has been reported, starting from ethyl 2,4-dioxopentanoate and ethyl trifluoroacetate .
Molecular Structure Analysis
The molecular structure of 2-methyl-2,4,6-tris(trifluoromethyl)pyran has been rigorously defined through X-ray diffraction studies. The pyran ring is essentially planar with the three CF3 substituents bent away from this plane, while the methyl substituent projects from the plane on the near side to the metal atom in platinum complexes .
Chemical Reactions Analysis
The reactivity of trifluoromethyl-containing pyrans has been explored in various contexts. For instance, the reactions of trifluoromethyl-containing 2H-pyran-2-one with O- and N-nucleophiles have been studied, leading to the synthesis of several novel compounds . Additionally, a domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with malononitriles has been used to synthesize functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans, showcasing a rare [1,5] sigmatropic shift of the nitro group .
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups into the pyran ring significantly affects the physical and chemical properties of the compound. The fluorine atoms contribute to the compound's lipophilicity, chemical stability, and potential biological activity. The synthesis and characterization of these compounds, including their spectral methods and crystallography, have provided insights into their properties . The metalation of 2-methyl-4H-pyran-4-one and its reactions have also been studied, revealing the potential for creating alkylated or condensed products . Additionally, the use of 2,2,2-trifluoroethanol as a metal-free and reusable medium for the synthesis of related pyran derivatives has been demonstrated, highlighting the versatility of fluorinated solvents in promoting such reactions .
Scientific Research Applications
Ene Reactions in Organic Synthesis
2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran has been studied in the context of ene reactions of allenes. Specifically, the reaction with hexafluoroacetone involves rearrangement followed by a Diels–Alder reaction, yielding various pyran derivatives under thermal or photochemical conditions (Taylor & Wright, 1973). This process highlights its potential in the synthesis of complex organic molecules.
Trimerization and Synthesis of Derivatives
The base-catalyzed diastereoselective synthesis of 6-methyl-2,4,6-tris(trifluoromethyl)tetrahydro-2H-pyran-2,4-diol from trifluoroacetone is another significant application. This process demonstrates the compound's utility in creating structurally unique and potentially bioactive molecules (Silvestri & Dawson, 2017).
Solvent Effects on Anomeric Equilibria
A study focused on the solvent effects on anomeric equilibria of trimerization products of trifluoroacetone reveals interesting solvent-dependent behavior. This includes a significant impact on diastereoselectivity and kinetics, demonstrating the compound's sensitivity to environmental conditions, which is crucial in synthetic chemistry (Saaidi et al., 2008).
Mechanofluorochromic Properties
The molecular symmetry of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran derivatives significantly affects their mechanofluorochromic (MFC) activities. This has implications for the development of new materials with specific optical and electronic properties, useful in areas like sensor technology and photonics (Wang et al., 2019).
Reactions with Thiophenol Derivatives
The compound's reaction with thiophenol derivatives illustrates its versatility in forming a range of chemical structures, including ketosulfides and pyran derivatives. This has implications for synthesizing compounds with potential pharmacological activities (Nenajdenko et al., 1999).
properties
IUPAC Name |
2-methyl-2,4,6-tris(trifluoromethyl)pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F9O/c1-6(9(16,17)18)3-4(7(10,11)12)2-5(19-6)8(13,14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCLMRSGMJWGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C=C(O1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958976 | |
| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |
CAS RN |
380-94-9 | |
| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000380949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid](/img/structure/B1334875.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)

![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)
![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)



![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)

